molecular formula C20H22N2O5S B11235713 5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11235713
M. Wt: 402.5 g/mol
InChI Key: QURIDRQDOIYQPT-UHFFFAOYSA-N
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Description

5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methylsulfonyl group, and a prop-2-en-1-yloxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Prop-2-en-1-yloxy Phenyl Group: This step involves the etherification of the phenyl group with prop-2-en-1-ol, typically using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with the phenyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the benzoxazepine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzoxazepine ring and the phenyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzoxazepine ring can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. The prop-2-en-1-yloxy phenyl group can further enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfonyl)-N-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • 5-(methylsulfonyl)-N-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Uniqueness

The unique combination of functional groups in 5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide sets it apart from similar compounds. The presence of the benzoxazepine ring, along with the methylsulfonyl and prop-2-en-1-yloxy phenyl groups, provides a distinct chemical profile that can lead to unique reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

5-methylsulfonyl-N-(4-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H22N2O5S/c1-3-14-26-16-10-8-15(9-11-16)21-20(23)19-12-13-22(28(2,24)25)17-6-4-5-7-18(17)27-19/h3-11,19H,1,12-14H2,2H3,(H,21,23)

InChI Key

QURIDRQDOIYQPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC=C

Origin of Product

United States

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